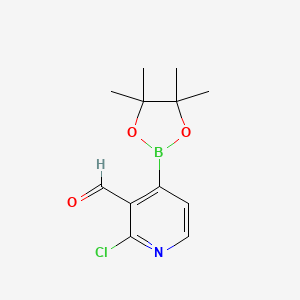
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (abbreviated as 2C4TMN) is a compound that has been studied for its potential applications in scientific research. It is a small molecule derived from nicotinic acid and has been found to have a variety of effects on biochemical and physiological processes.
Scientific Research Applications
-
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry
- Application : This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method : The exact method of application or experimental procedures would depend on the specific reaction conditions and the substrates used .
- Results : The use of this compound as a phosphitylation reagent allows for the formation of useful glycosyl donors and ligands .
-
31P NMR Analysis of Lignins
- Field : Analytical Chemistry
- Application : This compound is used as a phosphitylation reagent to derivatize lignin samples for 31P NMR analysis .
- Method : The lignin samples are derivatized using this compound, and then analyzed using 31P NMR .
- Results : The use of this compound allows for the quantitative analysis of the hydroxyl groups in lignins .
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The alkylbenzenes are reacted with the borylation reagent in the presence of a palladium catalyst .
- Results : This reaction results in the formation of pinacol benzyl boronate .
-
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The alkynes or alkenes are reacted with the hydroboration reagent in the presence of a transition metal catalyst .
- Results : This reaction results in the formation of boron-containing compounds .
-
Buchwald-Hartwig Cross Coupling Reaction
- Field : Organic Chemistry
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, can be used in Buchwald-Hartwig Cross Coupling Reaction .
- Method : The exact method of application or experimental procedures would depend on the specific reaction conditions and the substrates used .
- Results : The use of this compound allows for the formation of cross-coupled products .
-
Quantitative 31P NMR Analysis of Lignins
- Field : Analytical Chemistry
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins .
- Method : The lignin samples are derivatized using this compound, and then analyzed using 31P NMR .
- Results : The use of this compound allows for the quantitative analysis of the hydroxyl groups in lignins .
properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNMNOFROFLSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678188 |
Source


|
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde | |
CAS RN |
1310404-21-7 |
Source


|
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

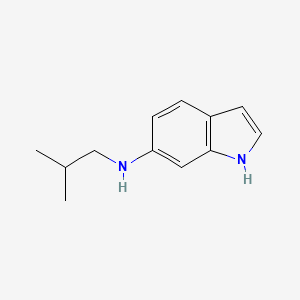
![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)
![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)
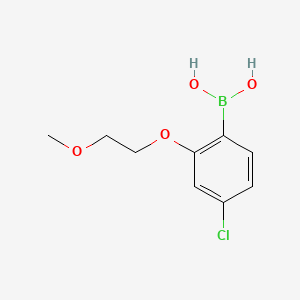
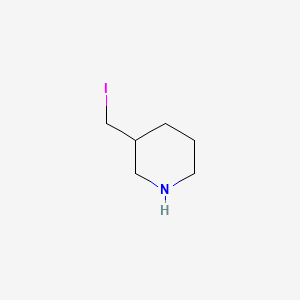
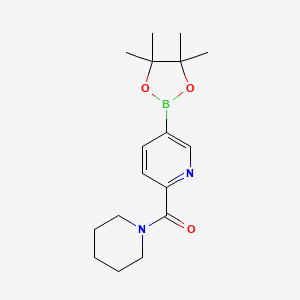
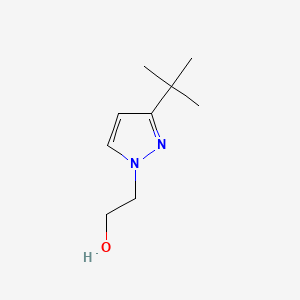
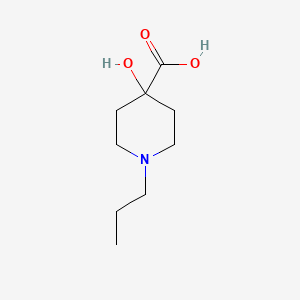
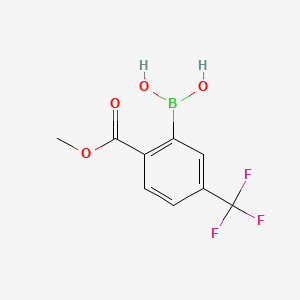
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

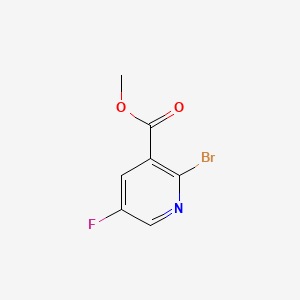
![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)